molecular formula C10H6ClNO B2833347 7-Chloroquinoline-8-carbaldehyde CAS No. 1260759-71-4

7-Chloroquinoline-8-carbaldehyde

Cat. No.: B2833347
CAS No.: 1260759-71-4
M. Wt: 191.61
InChI Key: PAZMEPNMRCLGKV-UHFFFAOYSA-N
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Description

7-Chloroquinoline-8-carbaldehyde is a chemical compound belonging to the quinoline family, characterized by a chlorine atom at the 7th position and an aldehyde group at the 8th position on the quinoline ring. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

7-Chloroquinoline-8-carbaldehyde has significant applications in various fields:

Safety and Hazards

The safety data sheet for a related compound, 7-Chloroquinoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Quinoline derivatives, including 7-Chloroquinoline-8-carbaldehyde, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Future research could focus on developing more efficient synthesis methods and exploring the biological activities of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-8-carbaldehyde typically involves the chlorination of quinoline derivatives followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group . Catalysts such as piperidine, pyridine, and triethylamine are often used to facilitate these reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 7-Chloroquinoline-4-carbaldehyde
  • 8-Chloroquinoline-3-carbaldehyde

Comparison: 7-Chloroquinoline-8-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 2-Chloroquinoline-3-carbaldehyde, it has different electronic properties and steric effects, leading to distinct chemical behavior and applications .

Properties

IUPAC Name

7-chloroquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZMEPNMRCLGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)C=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260759-71-4
Record name 7-chloroquinoline-8-carbaldehyde
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